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Compound of Interest

Compound Name: 3-(Methylamino)phenol

Cat. No.: B079350 Get Quote

An In-depth Technical Guide to 3-(Methylamino)phenol: Properties, Synthesis, and

Applications in Pharmaceutical Development

Executive Summary
3-(Methylamino)phenol is a key organic intermediate belonging to the class of N-alkylated

aminophenols. Characterized by the chemical formula C₇H₉NO and a molecular weight of

approximately 123.15 g/mol , this compound serves as a critical building block and reference

standard in the pharmaceutical industry. Its structural architecture, featuring both a nucleophilic

secondary amine and a phenolic hydroxyl group on an aromatic ring, makes it a versatile

precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This guide

provides a comprehensive technical overview of 3-(Methylamino)phenol, detailing its core

molecular properties, a robust protocol for its synthesis via reductive amination, its documented

role in pharmaceutical quality control, and essential safety and handling procedures for

laboratory and industrial settings.

Introduction: The Strategic Importance of N-
Alkylated Aminophenols
In the landscape of drug discovery and development, the N-alkylated aminophenol scaffold is

of profound importance. These molecules are integral components in the synthesis of

numerous therapeutics, particularly those targeting the central nervous system. A prominent

example is the use of the related compound, 3-[1-(Dimethylamino)ethyl]phenol, which is a key
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precursor in the manufacture of Rivastigmine, a leading cholinesterase inhibitor for the

treatment of dementia associated with Alzheimer's and Parkinson's diseases.

3-(Methylamino)phenol (CAS: 14703-69-6) falls within this critical class of intermediates. It is

structurally related to vital APIs and is specifically documented as a process impurity and

reference standard for Neostigmine, another cholinesterase inhibitor used to treat myasthenia

gravis.[1][2] The ability to synthesize, purify, and characterize this molecule is therefore not

merely an academic exercise; it is a crucial requirement for ensuring the quality, safety, and

efficacy of established medicines. This guide serves as a technical resource for researchers

and process chemists, providing the foundational knowledge required to effectively utilize 3-
(Methylamino)phenol in a development pipeline.

Core Molecular Profile of 3-(Methylamino)phenol
A precise understanding of a molecule's identity and physicochemical properties is the bedrock

of its application in synthesis and analysis. This section details the fundamental characteristics

of 3-(Methylamino)phenol.

Chemical Identity and Structure
The structure of 3-(Methylamino)phenol features a methylamino group (-NHCH₃) and a

hydroxyl group (-OH) in a meta (1,3) substitution pattern on a benzene ring.

Caption: Chemical Structure of 3-(Methylamino)phenol.

Physicochemical Properties
While comprehensive experimental data for 3-(Methylamino)phenol is not widely published,

its key identifiers and computed properties are well-established. For comparative context,

properties of the parent compound (3-Aminophenol) and the dimethylated analogue (3-

(Dimethylamino)phenol) are also provided.
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Property
3-
(Methylamino)phen
ol

3-Aminophenol
(Parent)

3-
(Dimethylamino)ph
enol (Analogue)

CAS Number 14703-69-6[1][3] 591-27-5 99-07-0[4]

Molecular Formula C₇H₉NO[1][5] C₆H₇NO C₈H₁₁NO[4]

Molecular Weight 123.15 g/mol [5] 109.13 g/mol 137.18 g/mol [4]

IUPAC Name

3-

(methylamino)phenol[

5]

3-Aminophenol

3-

(Dimethylamino)phen

ol[6]

Melting Point Data not available 120-124 °C 82-84 °C[6]

Boiling Point Data not available 164 °C (at 11 mmHg) 265-268 °C[6]

pKa (Phenolic) ~9.9 (Predicted) 9.82 ~10.0 (Predicted)

pKa (Amine) ~4.5 (Predicted) 4.37 ~4.7 (Predicted)

Appearance
Solid (form not

specified)
White crystalline solid

Gray to brown

crystals[6][7]

Note: Predicted values are based on computational models and should be used as estimates

pending experimental verification.

Synthesis and Purification Protocol
The synthesis of 3-(Methylamino)phenol requires a strategy that selectively methylates the

nitrogen atom without affecting the phenolic hydroxyl group or leading to over-alkylation. Direct

alkylation with hazardous reagents like dimethyl sulfate often yields mixtures and poses

significant safety risks.[8] A superior and more controlled approach is reductive amination,

which proceeds in high yield with excellent selectivity.

Causality of the Reductive Amination Approach
This method is chosen for three primary reasons:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://synthinkchemicals.com/product/3-methyl-aminophenol/
https://www.pharmaffiliates.com/en/14703-69-6-3-methylamino-phenol-pa2709822.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=99-07-0
https://synthinkchemicals.com/product/3-methyl-aminophenol/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylamino_phenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=99-07-0
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylamino_phenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=99-07-0
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylamino_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Dimethylamino_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Dimethylamino_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Dimethylamino_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Dimethylamino_phenol
https://www.bldpharm.com/products/14703-69-6.html
https://www.benchchem.com/product/b079350?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN102381993A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selectivity: The reaction proceeds via the formation of an iminium ion intermediate from 3-

aminophenol and formaldehyde. This intermediate is highly susceptible to reduction, favoring

N-alkylation over O-alkylation. The conditions are mild enough to prevent reaction at the

phenolic hydroxyl.

Stoichiometric Control: By using one molar equivalent of formaldehyde, the reaction is

biased toward mono-methylation, minimizing the formation of the dimethylamino byproduct.

Safety and Scalability: This protocol avoids highly toxic and carcinogenic alkylating agents.

The reagents—formaldehyde and sodium borohydride—are common, well-understood, and

manageable on both lab and pilot plant scales.

Detailed Experimental Protocol: Synthesis via Reductive
Amination
This protocol describes the synthesis starting from 3-aminophenol.

Materials:

3-Aminophenol (1.0 eq)

Formaldehyde (37% solution in water, 1.05 eq)

Sodium Borohydride (NaBH₄) (1.5 eq)

Methanol (MeOH)

Deionized Water (H₂O)

Hydrochloric Acid (HCl), 2M

Sodium Bicarbonate (NaHCO₃), saturated solution

Ethyl Acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-

aminophenol (1.0 eq) in methanol (~10 mL per gram of aminophenol). Cool the flask to 0 °C

in an ice bath.

Iminium Formation: While stirring at 0 °C, slowly add formaldehyde solution (1.05 eq)

dropwise over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes. The

reaction progress can be monitored by TLC to observe the consumption of the starting

material.

Reduction: In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a

small amount of cold water (~2 mL). Add this NaBH₄ solution dropwise to the reaction

mixture, ensuring the internal temperature remains below 10 °C. Vigorous gas evolution (H₂)

will be observed.

Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir

at room temperature for 2 hours.

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary

evaporator to remove the bulk of the methanol.

Acidification & Wash: To the remaining aqueous residue, add ethyl acetate. Cool the mixture

in an ice bath and slowly add 2M HCl to adjust the pH to ~2. This step protonates any

unreacted starting material and byproducts, making them water-soluble. Separate the layers

and discard the aqueous phase.

Basification & Extraction: Wash the organic layer with a saturated solution of sodium

bicarbonate until the aqueous layer is basic (pH > 8). This deprotonates the product, making

it soluble in the organic phase. Extract the aqueous layer twice more with ethyl acetate.

Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the crude 3-
(Methylamino)phenol.

Purification: The crude product can be purified by flash column chromatography on silica gel

using a gradient of ethyl acetate in hexanes to yield the final product.
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Synthesis Workflow Diagram

Start: 3-Aminophenol in Methanol

1. Add Formaldehyde (aq)
@ 0 °C

In situ formation of
Iminium Intermediate

2. Add NaBH4 (aq)
@ <10 °C

3. Quench & Remove MeOH

4. EtOAc Extraction & Purification

End Product:
Pure 3-(Methylamino)phenol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-(Methylamino)phenol.
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Applications in Drug Development and Chemical
Synthesis
The primary value of 3-(Methylamino)phenol lies in its utility as a specialized building block

and an analytical standard.

Role as a Key Building Block and Reference Standard
As a bifunctional molecule, 3-(Methylamino)phenol can undergo selective reactions at either

the amine or the phenol.

N-Acylation/Alkylation: The secondary amine can be further functionalized to build more

complex molecular architectures.

O-Alkylation/Esterification: The phenolic hydroxyl can be converted into an ether or ester, a

common step in modifying the pharmacokinetic properties of a drug candidate.

Its most concrete application is in the context of Neostigmine manufacturing. As a known

impurity, reference standards of 3-(Methylamino)phenol are required by quality control

laboratories to develop and validate analytical methods (e.g., HPLC) to ensure that batches of

the final API meet the stringent purity requirements set by regulatory bodies like the FDA and

EMA.[1][2] The presence of such impurities above a certain threshold can impact the drug's

safety and efficacy.

Logical Application Pathway
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3-(Methylamino)phenol
(Starting Material)
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(e.g., N-Acylation, O-Alkylation)

 as Precursor

Analytical Standard for
Quality Control (QC)

 as Reference

API Synthesis
(e.g., Cholinesterase Inhibitors)

API Manufacturing Process

Final Drug Product
(e.g., Neostigmine)

 validates
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Caption: Dual roles of 3-(Methylamino)phenol in pharma.

Safety, Handling, and Storage
Proper handling of 3-(Methylamino)phenol is essential to ensure laboratory safety. The

compound is classified as an irritant.

Hazard Identification and GHS Classification
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Hazard Class GHS Code Description

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation

STOT - Single Exposure H335 May cause respiratory irritation

Source: PubChem CID

10820513

Recommended Handling and Personal Protective
Equipment (PPE)

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to minimize inhalation of dust or vapors.

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or

NIOSH standards.

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact

with skin.

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-

approved particulate respirator (e.g., N95).

Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.

Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to

prevent oxidation.[3]

Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous and

exothermic reactions.

Conclusion
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3-(Methylamino)phenol, with the molecular formula C₇H₉NO, is more than a simple chemical.

It is a strategically important intermediate whose precise molecular weight and structure are

foundational to its role in the pharmaceutical industry. While its physicochemical data requires

further experimental validation, its identity and hazards are well-defined. The proposed

synthesis via reductive amination offers a safe, selective, and scalable method for its

production. Its primary application as a reference standard in the quality control of Neostigmine

underscores its importance in ensuring patient safety. For researchers and drug development

professionals, a thorough understanding of this molecule's properties and synthesis is a key

enabler for advancing the development of new and existing therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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